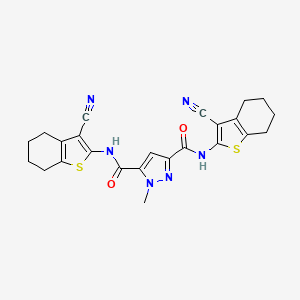![molecular formula C21H33N3O3 B6012232 2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6012232.png)
2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol is a chemical compound used in scientific research for its potential therapeutic properties. The compound is commonly referred to as BDBPE or BDBP-E and is a member of the piperazine family of compounds.
Mechanism of Action
The exact mechanism of action of BDBPE is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The compound may also modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
BDBPE has been shown to increase levels of serotonin in the brain and to decrease levels of the stress hormone cortisol. The compound has also been shown to increase neurogenesis in the hippocampus, a region of the brain involved in learning and memory. BDBPE has been found to have minimal side effects and is generally well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
BDBPE has several advantages for use in lab experiments. The compound has a high affinity for the 5-HT1A receptor and is highly selective for this receptor. BDBPE is also relatively easy to synthesize and is stable under a variety of conditions. However, BDBPE has limitations as well. The compound has a short half-life in vivo and may require multiple administrations to achieve therapeutic effects.
Future Directions
There are several future directions for research on BDBPE. One area of interest is the potential use of BDBPE in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosing and administration schedule for BDBPE in these conditions. Another area of interest is the potential use of BDBPE in the treatment of drug addiction and alcoholism. Studies are needed to determine the efficacy of BDBPE in reducing drug-seeking behavior and relapse in animal models and human clinical trials. Finally, further research is needed to fully understand the mechanism of action of BDBPE and to identify potential new targets for therapeutic intervention.
Synthesis Methods
The synthesis of BDBPE involves the reaction of 4-(1,3-benzodioxol-5-yl)piperidine with 1-isopropyl-2-(2-chloroethyl)piperazine. The resulting compound is then reacted with ethanol to produce BDBPE. The synthesis method has been optimized to produce high yields of pure BDBPE.
Scientific Research Applications
BDBPE has been studied for its potential therapeutic properties in a variety of scientific research applications. The compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. BDBPE has also been studied for its potential use in the treatment of drug addiction and alcoholism.
properties
IUPAC Name |
2-[4-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-1-propan-2-ylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-16(2)24-11-10-23(14-19(24)7-12-25)17-5-8-22(9-6-17)18-3-4-20-21(13-18)27-15-26-20/h3-4,13,16-17,19,25H,5-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXGJDCODOHOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)C2CCN(CC2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(1,3-Benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-3-(methylthio)-1-propanamine](/img/structure/B6012149.png)

![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B6012171.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6012178.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B6012184.png)
![7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B6012197.png)

![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6012212.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6012216.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B6012217.png)

![2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6012226.png)
![4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B6012237.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)